1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a chemical compound that features a nitro-substituted triazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid.
Coupling with Phenyl Group: The nitro-substituted triazole is coupled with a phenyl group through a suitable coupling reaction.
Formation of Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as energetic materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3-nitro-1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
- 1-[4-(4-nitro-1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
- 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]propan-1-one
Uniqueness
1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the triazole ring and the presence of the ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[4-(4-nitrotriazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c1-7(15)8-2-4-9(5-3-8)13-6-10(11-12-13)14(16)17/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJZZUVUMDOQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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